molecular formula C7H8Br2N2 B2749883 2,6-Dibromo-N,N-dimethylpyridin-4-amine CAS No. 192447-58-8

2,6-Dibromo-N,N-dimethylpyridin-4-amine

Cat. No.: B2749883
CAS No.: 192447-58-8
M. Wt: 279.963
InChI Key: DPFRJHTWUCTTEI-UHFFFAOYSA-N
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Description

2,6-Dibromo-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H8Br2N2. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 6 positions and a dimethylamino group at the 4 position. This compound is known for its applications in various fields of scientific research and industry.

Scientific Research Applications

Polymerization Catalysts and Ligand Systems

  • 2,6-Dibromo-N,N-dimethylpyridin-4-amine has been utilized in living cationic polymerization processes, particularly for isobutyl vinyl ether. It stabilizes growing carbocations via nucleophilic interaction, crucial for living polymerization (Higashimura et al., 1989).
  • The compound acts as an efficient ligand in catalyst systems for polymerizing 2,6-dimethylphenol. It influences polymerization rates and by-product formation, demonstrating the importance of ligand structure in catalytic efficiency (Kim et al., 2018).

Crystallography and Material Science

  • This compound contributes to the understanding of crystal structures and solid-state interactions. The compound has been used to study aromatic face-to-face pi-stacking and long-range interactions in crystalline forms (Pugh, 2006).
  • It plays a role in noncovalent supramolecular interactions, as seen in the crystal structure of its derivatives. Such studies are crucial for material science and the development of new materials with specific properties (Al-Far & Ali, 2007).

Organic Synthesis

  • This compound is utilized in organic synthesis methodologies, such as the Suzuki-Miyaura approach for synthesizing forensically relevant pyridines. It's a key component in developing new synthetic routes for complex organic molecules (Błachut et al., 2006).

Chemical Reactions and Mechanisms

  • The study of chemical reactions, such as the amination of chloropyrimidines, often involves this compound. These studies contribute to the understanding of reaction mechanisms and kinetics in organic chemistry (Brown & Lyall, 1964).

Thermodynamics and Physical Chemistry

  • Research on mixtures containing this compound aids in understanding thermodynamic properties like molar excess enthalpy and volume. This knowledge is critical in fields like solution chemistry and process engineering (González et al., 2008).

Molecular Clustering in Aqueous Solutions

  • Studies on molecular clusters in aqueous solutions of pyridine derivatives, including this compound, provide insights into the behavior of such compounds in solvent systems. This research is significant for understanding solvation and molecular interactions (Marczak et al., 2011).

Safety and Hazards

While specific safety and hazard information for “2,6-Dibromo-N,N-dimethylpyridin-4-amine” was not found, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-N,N-dimethylpyridin-4-amine typically involves the bromination of N,N-dimethylpyridin-4-amine. One common method includes reacting N,N-dimethylpyridin-4-amine with bromine in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-N,N-dimethylpyridin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride and various nucleophiles.

    Oxidation and Reduction: These reactions may require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions

Properties

IUPAC Name

2,6-dibromo-N,N-dimethylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2/c1-11(2)5-3-6(8)10-7(9)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFRJHTWUCTTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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